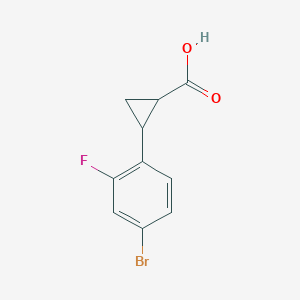

2-(4-Bromo-2-fluorophenyl)cyclopropane-1-carboxylic acid

描述

Systematic IUPAC Nomenclature and Isomeric Considerations

The systematic nomenclature of 2-(4-Bromo-2-fluorophenyl)cyclopropane-1-carboxylic acid follows established International Union of Pure and Applied Chemistry protocols for naming complex organic molecules with multiple functional groups and substituents. The carboxyl functional group, composed of a hydroxyl group bonded to a carbonyl group, represents the primary functional group that determines the base name of the compound. In accordance with systematic nomenclature rules, the carboxyl carbon is designated as position 1, establishing the fundamental numbering system for the cyclopropane ring. The phenyl substituent attachment occurs at position 2 of the cyclopropane ring, creating the foundational structural framework for this compound.

The aromatic ring substitution pattern demonstrates the application of positional nomenclature principles, where the bromine atom occupies the para position (position 4) relative to the cyclopropane attachment point, while the fluorine atom is located at the ortho position (position 2) relative to the same reference point. This specific substitution pattern creates unique isomeric possibilities within the broader family of dihalogenated phenylcyclopropanecarboxylic acids. The Chemical Abstracts Service registry number 1056010-27-5 provides unambiguous identification of this specific isomer.

Isomeric considerations for this compound encompass both constitutional and stereoisomeric variations. Constitutional isomers can arise from different halogen positioning on the aromatic ring, alternative cyclopropane attachment points, or varied carboxyl group placement. The stereochemical complexity increases when considering the potential for enantiomeric pairs, as evidenced by related compounds such as the racemic mixture (1R,2R)-2-(4-bromo-2-fluorophenyl)cyclopropane-1-carboxylic acid. The three-dimensional arrangement of substituents around the cyclopropane ring creates distinct spatial configurations that can significantly influence molecular properties and biological activity.

Molecular Geometry and Cyclopropane Ring Strain Analysis

The molecular geometry of this compound is fundamentally influenced by the inherent structural constraints of the cyclopropane ring system. Cyclopropane exhibits substantial ring strain, estimated at approximately 28 kilocalories per mole, which significantly exceeds the strain energy of larger cycloalkanes. This elevated strain energy results from the severe deviation of carbon-carbon-carbon bond angles from the ideal tetrahedral angle of 109.5 degrees to the geometrically constrained 60 degrees found in cyclopropane rings. The planar nature of the cyclopropane ring is geometrically mandated, as three points define a plane by mathematical necessity.

The ring strain in cyclopropane arises from multiple contributing factors, including angle strain and torsional strain components. Angle strain represents the primary source of destabilization, resulting from the forced compression of bond angles significantly below their preferred tetrahedral values. The carbon framework planarity eliminates conformational flexibility, creating a rigid structural foundation that influences the overall molecular geometry. Advanced computational studies utilizing G2, G3, and CBS-Q levels of theory have confirmed that cyclopropane maintains a strain energy of 27.5 kilocalories per mole when compared to strain-free cyclohexane as a reference standard.

The presence of the carboxyl group and aromatic substituent introduces additional geometric considerations beyond the inherent cyclopropane constraints. The carboxyl group adopts a planar configuration due to resonance stabilization, creating a sp² hybridized carbon center that extends the planar region of the molecule. The aromatic phenyl ring maintains its characteristic planar geometry with standard carbon-carbon bond lengths and angles. The overall molecular conformation results from the interplay between these rigid structural elements, with the cyclopropane ring serving as a constrained hinge connecting the carboxyl and phenyl components.

Table 1: Structural Parameters of Cyclopropane Derivatives

| Compound | Ring Strain Energy (kcal/mol) | C-C-C Bond Angle | Molecular Weight |

|---|---|---|---|

| Cyclopropane | 28.0 | 60° | 42.08 |

| Cyclopropanecarboxylic acid | 27.5 | 60° | 86.09 |

| This compound | ~27.5 | 60° | 259.07 |

Halogen Substituent Effects on Electronic Configuration

The electronic configuration of this compound is significantly influenced by the presence of both bromine and fluorine substituents on the aromatic ring. These halogen atoms exhibit distinct electronic effects that modulate the overall molecular electron distribution and chemical reactivity. Fluorine, with its exceptional electronegativity of 4.0 on the Pauling scale, exerts a strong electron-withdrawing inductive effect that depletes electron density from the aromatic system. The Hammett sigma constant for fluorine in the ortho position (σ₀ = 0.34) quantifies this electron-withdrawing influence.

Bromine demonstrates different electronic characteristics compared to fluorine, exhibiting a weaker electron-withdrawing inductive effect combined with a mild electron-donating resonance effect. The Hammett sigma constant for bromine in the para position (σₚ = 0.23) reflects this balanced electronic behavior. The combination of fluorine at the ortho position and bromine at the para position creates a complex electronic environment where multiple effects operate simultaneously to influence the aromatic ring electron density distribution.

The electronic effects of these halogen substituents extend beyond the aromatic ring to influence the properties of adjacent functional groups. The electron-withdrawing nature of both halogens increases the acidity of the carboxylic acid group by stabilizing the conjugate base through inductive effects. This electronic stabilization occurs through the transmission of electron-withdrawing effects through the aromatic ring and subsequently through the carbon-carbon bond connecting the phenyl group to the cyclopropane ring. The cumulative effect enhances the electrophilic character of the carbonyl carbon in the carboxyl group.

Table 2: Halogen Electronic Parameters

| Halogen | Position | Hammett σ Constant | Electronegativity | Electronic Effect |

|---|---|---|---|---|

| Fluorine | Ortho (2) | 0.34 | 4.0 | Strong electron-withdrawing |

| Bromine | Para (4) | 0.23 | 2.8 | Moderate electron-withdrawing |

Comparative Structural Analysis with Related Cyclopropane Derivatives

Comparative analysis of this compound with related cyclopropane derivatives reveals important structure-activity relationships and substitution effects. The parent compound, cyclopropanecarboxylic acid, serves as the fundamental reference structure with molecular formula C₄H₆O₂ and molecular weight 86.09 grams per mole. This simple derivative demonstrates the basic structural framework without aromatic substitution, providing insight into the modifications introduced by phenyl group attachment.

Related compounds within this chemical family include 2-(4-fluorophenyl)cyclopropanecarboxylic acid (molecular weight 180.17 g/mol) and 1-(4-bromo-2-fluorophenyl)cyclopropane-1-carboxylic acid (molecular weight 259.07 g/mol). The structural comparison reveals that substitution position significantly affects molecular properties and potential biological activity. The 2-substituted derivative (target compound) differs from the 1-substituted analogue in the attachment point of the phenyl group to the cyclopropane ring, creating distinct three-dimensional arrangements and electronic environments.

The influence of halogen substitution patterns becomes evident when comparing compounds with different halogen configurations. The compound 1-(3-bromo-4-fluorophenyl)cyclopropane-1-carboxylic acid represents an isomeric variation where the halogen positions are reversed compared to the target compound. These positional differences affect the electronic distribution, intermolecular interactions, and potentially the biological activity profiles of these closely related structures.

Table 3: Comparative Analysis of Cyclopropane Derivatives

| Compound | Molecular Formula | Molecular Weight (g/mol) | Substitution Pattern | CAS Number |

|---|---|---|---|---|

| Cyclopropanecarboxylic acid | C₄H₆O₂ | 86.09 | Unsubstituted | 1759-53-1 |

| 2-(4-Fluorophenyl)cyclopropanecarboxylic acid | C₁₀H₉FO₂ | 180.17 | 4-F-phenyl at position 2 | 879324-64-8 |

| This compound | C₁₀H₈BrFO₂ | 259.07 | 4-Br-2-F-phenyl at position 2 | 1056010-27-5 |

| 1-(4-Bromo-2-fluorophenyl)cyclopropane-1-carboxylic acid | C₁₀H₈BrFO₂ | 259.07 | 4-Br-2-F-phenyl at position 1 | 872422-15-6 |

The structural diversity within this compound family extends to bicyclic analogues and complex derivatives that incorporate additional functional groups or extended aromatic systems. The compound [1,1'-bi(cyclopropane)]-1-carboxylic acid represents a unique structural variant where two cyclopropane rings are directly connected, creating enhanced ring strain and altered reactivity patterns. These comparative studies provide valuable insights into the relationship between molecular structure and chemical properties within the cyclopropanecarboxylic acid family.

属性

IUPAC Name |

2-(4-bromo-2-fluorophenyl)cyclopropane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8BrFO2/c11-5-1-2-6(9(12)3-5)7-4-8(7)10(13)14/h1-3,7-8H,4H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UUEUTHYNOREMBL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C1C(=O)O)C2=C(C=C(C=C2)Br)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8BrFO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

935674-08-1 | |

| Record name | rac-(1R,2R)-2-(4-bromo-2-fluorophenyl)cyclopropane-1-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Bromo-2-fluorophenyl)cyclopropane-1-carboxylic acid typically involves the cyclopropanation of a suitable phenyl derivative followed by the introduction of bromine and fluorine atoms. One common method involves the reaction of 4-bromo-2-fluorobenzyl bromide with diazomethane to form the cyclopropane ring. The reaction conditions often require the use of a strong base and an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.

化学反应分析

Types of Reactions

2-(4-Bromo-2-fluorophenyl)cyclopropane-1-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.

Reduction: The bromine and fluorine atoms can be selectively reduced under specific conditions.

Substitution: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a palladium catalyst are used.

Substitution: Nucleophiles like sodium azide (NaN3) and potassium cyanide (KCN) are employed for substitution reactions.

Major Products Formed

Oxidation: Formation of carboxylate salts and other oxidized derivatives.

Reduction: Formation of dehalogenated products.

Substitution: Formation of azide and nitrile derivatives.

科学研究应用

Chemical Properties and Structure

The molecular formula of 2-(4-Bromo-2-fluorophenyl)cyclopropane-1-carboxylic acid is CHBrF O. It features a cyclopropane ring attached to a carboxylic acid group and a phenyl ring substituted with both bromine and fluorine atoms. This dual halogenation significantly influences the compound's chemical reactivity and biological activity, making it a valuable subject for research.

Chemistry

- Building Block for Synthesis : The compound serves as an essential building block in the synthesis of more complex molecules. Its unique structure allows chemists to modify it further to create derivatives with specific functionalities .

-

Chemical Reactions :

- Oxidation : The carboxylic acid group can be oxidized to form various derivatives.

- Reduction : Selective reduction of the bromine and fluorine atoms can be achieved under controlled conditions.

- Substitution : The bromine atom can be replaced with other functional groups through nucleophilic substitution reactions.

Biology

- Potential Biological Activity : Research indicates that compounds with similar structures may exhibit anti-inflammatory, analgesic, and antimicrobial properties. The presence of halogen atoms enhances these activities, making this compound a candidate for further biological evaluation.

- Cell Cycle and Apoptosis Studies : Preliminary studies suggest that this compound might influence cell cycle regulation and apoptosis induction in cancer cells. For example, related compounds have shown effectiveness in inducing apoptosis in breast cancer cell lines .

Medicine

- Therapeutic Properties : The compound is being explored for its potential therapeutic applications, particularly in drug development. Its unique structure may allow it to interact with specific biological targets, influencing disease pathways .

- Drug Development Precursor : As a precursor for synthesizing novel pharmaceuticals, this compound's ability to undergo various chemical transformations makes it valuable in medicinal chemistry .

Industry

- Material Development : In industrial applications, this compound is used in developing new materials and chemical processes. Its unique properties can enhance product performance in various applications .

Case Studies and Research Findings

Recent studies highlight the biological activity of related compounds, providing insights into the potential applications of this compound:

- Cell Cycle Arrest and Apoptosis Induction :

Summary of Findings from Cell Studies

| Viability Positive Control (%) | Compound (%) | Intact Cells (%) | Early Apoptosis (%) | Late Apoptosis (%) | Necrosis (%) | Total Death (%) |

|---|---|---|---|---|---|---|

| 98.48 | 97.83 | 0.08 | 0.1 | 0.68 | 0.76 | 1.52 |

These findings suggest that the compound's structural features may play a crucial role in its effectiveness against cancer cells.

作用机制

The mechanism of action of 2-(4-Bromo-2-fluorophenyl)cyclopropane-1-carboxylic acid involves its interaction with specific molecular targets. The presence of bromine and fluorine atoms can influence the compound’s reactivity and binding affinity to various enzymes and receptors. The cyclopropane ring provides structural rigidity, which can affect the compound’s overall biological activity.

相似化合物的比较

Positional Isomers on the Cyclopropane Ring

- 1-(4-Bromo-2-fluorophenyl)cyclopropane-1-carboxylic acid (CAS: 872422-15-6):

This positional isomer has the phenyl group at position 1 of the cyclopropane ring instead of position 2. The altered stereoelectronic arrangement may influence its reactivity and binding interactions. For instance, the proximity of the phenyl group to the carboxylic acid could enhance steric hindrance in biological targets compared to the target compound .

Halogen-Substituted Analogs

1-(4-Chloro-2-fluorophenyl)cyclopropane-1-carboxylic acid (CAS: 869970-64-9):

Replacing bromine with chlorine reduces the molecular weight (214.62 g/mol ) and alters electronic properties. The chloro analog has a predicted pKa of 3.81 , slightly lower than brominated analogs due to chlorine’s stronger electron-withdrawing effect. Its boiling point (331.7°C ) is lower than brominated derivatives, reflecting reduced molecular mass and weaker van der Waals interactions .- 2-(3-Bromo-4-fluorophenyl)cyclopropanecarboxylic acid (CAS: 1157138-03-8): This isomer has bromine and fluorine at positions 3 and 4 on the phenyl ring, respectively.

Functional Group Variations

- 1-(4-Bromo-2-fluorophenyl)cyclopropane-1-carbonitrile (CAS: 749928-88-9): Replacing the carboxylic acid with a cyano group (-CN) eliminates acidic protons, drastically altering solubility and reactivity. The carbonitrile group’s strong electron-withdrawing nature could increase metabolic stability but reduce bioavailability .

- This contrasts with the target compound’s balance of halogen-mediated hydrophobicity and carboxylic acid hydrophilicity .

Physicochemical and Structural Data

| Compound (CAS) | Molecular Formula | Molar Mass (g/mol) | pKa (Predicted) | Boiling Point (°C) | Key Substituents |

|---|---|---|---|---|---|

| Target (1056010-27-5) | C₁₀H₈BrFO₂ | 259.07 | ~4.0* | ~340* | 2-(4-Br-2-F-Ph), 1-COOH |

| 1-(4-Cl-2-F-Ph)-1-COOH (869970-64-9) | C₁₀H₈ClFO₂ | 214.62 | 3.81 | 331.7 | 1-(4-Cl-2-F-Ph), 1-COOH |

| 1-(4-Br-2-F-Ph)-1-CN (749928-88-9) | C₁₀H₇BrFN | 256.08 | N/A | N/A | 1-(4-Br-2-F-Ph), 1-CN |

| 2-(3-Br-4-F-Ph)-COOH (1157138-03-8) | C₁₀H₈BrFO₂ | 259.07 | ~4.1* | ~345* | 2-(3-Br-4-F-Ph), 1-COOH |

*Predicted values based on structural analogs.

生物活性

2-(4-Bromo-2-fluorophenyl)cyclopropane-1-carboxylic acid is a synthetic organic compound characterized by its unique molecular structure, which includes a cyclopropane ring, a carboxylic acid group, and a phenyl ring substituted with bromine and fluorine atoms. The presence of these halogen atoms enhances its chemical reactivity and potential biological activity, making it a subject of interest in medicinal chemistry.

- Molecular Formula : C10H8BrF O2

- Molecular Weight : Approximately 259.072 g/mol

- Structure : The compound features a cyclopropane ring attached to a carboxylic acid group and a substituted phenyl group containing bromine and fluorine, which may influence its interaction with biological targets.

Potential Biological Activities

Research indicates that compounds with similar structures often exhibit various biological activities, including:

- Anti-inflammatory : Compounds with cyclopropane rings have shown potential in reducing inflammation.

- Analgesic : The analgesic properties may be attributed to the modulation of pain pathways.

- Antimicrobial : Similar compounds have demonstrated effectiveness against various microbial strains.

The specific mechanisms of action for this compound are not fully elucidated but may involve:

- Binding Affinity : Interaction studies suggest that the compound may bind to specific proteins or enzymes involved in disease pathways, influencing their activity.

- Cellular Effects : Preliminary studies indicate potential effects on cell cycle regulation and apoptosis induction, similar to other halogenated compounds.

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is essential to compare it with structurally similar compounds. The following table summarizes key features:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 1-(4-Bromo-2-fluorophenyl)cyclopropanecarboxylic acid | C10H8BrF O2 | Similar halogenated structure; potential medicinal uses |

| 2-(4-Chlorophenyl)cyclopropane-1-carboxylic acid | C10H8Cl O2 | Chlorine instead of bromine; different reactivity profile |

| 3-(4-Bromo-phenyl)propanoic acid | C9H9Br O2 | Linear structure; different biological activity |

The combination of bromine and fluorine in the phenyl ring of this compound may enhance its biological activity compared to other similar compounds lacking these substitutions.

Case Studies and Research Findings

Recent studies have explored the biological activity of related compounds, providing insights into the potential applications of this compound:

-

Cell Cycle and Apoptosis Studies :

Viability Positive Control (%) Compound (%) Intact cells 98.48 97.83 Early apoptosis 0.08 0.1 Late apoptosis 0.68 0.81 Necrosis 0.76 1.26 Total death 1.52 2.16

常见问题

Q. What are the key identifiers and molecular properties of 2-(4-Bromo-2-fluorophenyl)cyclopropane-1-carboxylic acid?

The compound is identified by CAS number 1314721-86-2 and has the molecular formula C₁₀H₈BrFO₂ with a molecular weight of 259.08 g/mol . These identifiers are critical for database searches and reproducibility in synthesis or characterization workflows. Analytical techniques such as high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy are typically used to confirm purity and structural integrity .

Q. How is the compound characterized spectroscopically?

- NMR Spectroscopy : ¹H and ¹³C NMR are employed to confirm the cyclopropane ring geometry and substituent positions. For example, the deshielded protons on the cyclopropane ring typically appear between δ 1.5–2.5 ppm.

- Mass Spectrometry : Electrospray ionization (ESI-MS) or matrix-assisted laser desorption/ionization (MALDI-TOF) can validate the molecular ion peak (m/z 259.08) and fragmentation patterns.

- Infrared Spectroscopy (IR) : The carboxylic acid group exhibits a strong O-H stretch (~2500–3000 cm⁻¹) and C=O stretch (~1700 cm⁻¹) .

Q. What synthetic strategies are used to prepare cyclopropane-containing compounds like this derivative?

Cyclopropanation often involves:

- Simmons-Smith Reaction : Utilizes Zn-Cu/CH₂I₂ to generate carbenes for cyclopropane ring formation.

- Transition Metal-Catalyzed Methods : Pd or Rh catalysts enable cyclopropane synthesis via cross-coupling or carbene transfer.

For this compound, the bromo-fluorophenyl group may be introduced via Suzuki-Miyaura coupling after cyclopropane ring formation .

Advanced Research Questions

Q. How can X-ray crystallography resolve the stereochemical configuration of the cyclopropane ring?

Single-crystal X-ray diffraction is the gold standard for determining absolute stereochemistry. The SHELX suite (e.g., SHELXL) is widely used for refining crystal structures, leveraging intensity data to model bond lengths, angles, and torsional strain in the cyclopropane ring. Key challenges include obtaining high-quality crystals and mitigating disorder in the bromo-fluorophenyl substituent .

Q. What are the stability profiles of this compound under varying pH and thermal conditions?

- Thermal Stability : Differential scanning calorimetry (DSC) reveals decomposition temperatures, with cyclopropane rings typically stable up to 150–200°C.

- pH Stability : Hydrolysis of the carboxylic acid group is minimal in neutral conditions but accelerates under strong acidic/basic conditions (e.g., pH < 2 or > 10). Stability studies using HPLC or LC-MS are recommended for quantitative analysis .

Q. How does the cyclopropane ring influence reactivity in cross-coupling reactions?

The strained cyclopropane ring can act as a directing group or participate in ring-opening reactions. For example:

- Buchwald-Hartwig Amination : The bromo substituent enables coupling with amines, but steric hindrance from the cyclopropane may reduce yields.

- Suzuki-Miyaura Coupling : The fluorine atom on the phenyl ring can modulate electronic effects, affecting reaction rates. Mechanistic studies using DFT calculations are advised to optimize conditions .

Q. What analytical challenges arise in detecting enantiomeric impurities?

Chiral HPLC with polysaccharide-based columns (e.g., Chiralpak IA/IB) or capillary electrophoresis (CE) can separate enantiomers. Nuclear Overhauser effect (NOE) NMR experiments may also distinguish diastereomers. For quantification, a calibration curve using enantiopure standards is essential .

Key Research Findings

- Stereochemical Control : The cyclopropane ring’s torsional strain complicates enantioselective synthesis. Chiral auxiliaries or asymmetric catalysis (e.g., Rh₂(OAc)₄) are required for high enantiomeric excess (ee) .

- Crystallographic Insights : X-ray data confirm a distorted cyclopropane ring with bond angles deviating from ideal 60°, contributing to reactivity in ring-opening reactions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。